molecular formula C26H52NO7P B138148 2-Oleoyl-sn-glycero-3-phosphocholine CAS No. 22248-65-3

2-Oleoyl-sn-glycero-3-phosphocholine

Cat. No.: B138148
CAS No.: 22248-65-3
M. Wt: 521.7 g/mol
InChI Key: SULIDBRAXVDKBU-PTGWMXDISA-N
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Description

2-Oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. It is a diacylglycerol phospholipid, meaning it contains two fatty acid chains attached to a glycerol backbone. This compound is significant in biophysical experiments and is used to study various subjects such as lipid rafts and membrane dynamics .

Biochemical Analysis

Biochemical Properties

2-Oleoyl-sn-glycero-3-phosphocholine is a major component of eukaryotic cell membranes and is crucial for maintaining membrane fluidity under physiological conditions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the action of phospholipases, which hydrolyze one of the fatty acids .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cellular effects via G-protein-dependent activation of adenylyl cyclase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . Changes in gene expression are also associated with this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in specific ways. It interacts with transporters or binding proteins and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and phosphocholine. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar chemical processes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in mimicking mammalian phospholipid composition. This makes it particularly useful in studies of membrane dynamics and in the development of liposomal drug delivery systems .

Properties

IUPAC Name

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULIDBRAXVDKBU-PTGWMXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647292
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-65-3
Record name (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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